molecular formula C18H17N5 B6152450 2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile CAS No. 77034-31-2

2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile

Cat. No. B6152450
CAS RN: 77034-31-2
M. Wt: 303.4
InChI Key:
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Description

The compound “2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . This compound is synthesized by the reaction of piperidine with (Z)-2-amino-4-(2-aryl-1-cyanoethenyl)-6-chloropyridine-3,5-dicarbonitriles .


Synthesis Analysis

(Z)-2-Amino-4-(2-aryl-1-cyanoethenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles were synthesized by the reaction of piperidine with (Z)-2-amino-4-(2-aryl-1-cyanoethenyl)-6-chloropyridine-3,5-dicarbonitriles . The reactions were carried out by heating compounds with excess piperidine in 1,4-dioxane, and products were obtained in 86–96% yield .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The 1H NMR spectra of the compound showed signals from protons of the aryl substituent, amino group, olefinic proton of the styryl fragment, and methylene protons of the piperidine fragment .


Chemical Reactions Analysis

The compound exhibits solid-state fluorescence with emission maxima in the range λ 472–564 nm, whereas almost no fluorescence in solution was observed . This suggests that the compound could be used in applications that require solid-state fluorescence.


Physical And Chemical Properties Analysis

The IR spectra of the compound contained absorption bands due to stretching vibrations of the exocyclic C=C double bond (1615–1662 cm –1), conjugated cyano groups (2201–2222 cm –1), and primary amino group (3216–3480 cm –1) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile involves the reaction of 2-amino-4-phenyl-6-bromo-pyridine-3,5-dicarbonitrile with piperidine in the presence of a palladium catalyst.", "Starting Materials": [ "2-amino-4-phenyl-6-bromo-pyridine-3,5-dicarbonitrile", "piperidine", "palladium catalyst" ], "Reaction": [ "The 2-amino-4-phenyl-6-bromo-pyridine-3,5-dicarbonitrile is reacted with piperidine in the presence of a palladium catalyst.", "The reaction mixture is heated under reflux for several hours.", "The resulting product is then purified by column chromatography to yield 2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile." ] }

CAS RN

77034-31-2

Molecular Formula

C18H17N5

Molecular Weight

303.4

Purity

95

Origin of Product

United States

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